1-(Prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole
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Overview
Description
1-(Prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable aniline derivative with an aldehyde or ketone, followed by cyclization, can yield the desired indole compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as a Lewis acid or a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated indole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indole compounds.
Scientific Research Applications
1-(Prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe to study biological processes and interactions involving indole derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting antiproliferative effects.
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound shares the prop-1-en-2-yl substituent but has a different core structure.
Prop-1-en-2-yl acetate: Another compound with the same substituent but different functional groups and properties.
Uniqueness
1-(Prop-1-en-2-yl)-4,5,6,7-tetrahydro-1H-indole is unique due to its tetrahydroindole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
634892-64-1 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-prop-1-en-2-yl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C11H15N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h7-8H,1,3-6H2,2H3 |
InChI Key |
QQXBOCHHIINTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)N1C=CC2=C1CCCC2 |
Origin of Product |
United States |
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